molecular formula C23H26N2O3 B2435430 Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate CAS No. 866151-27-1

Ethyl 2-{3-[4-(tert-butyl)benzyl]-4-oxo-3,4-dihydro-1-phthalazinyl}acetate

Cat. No. B2435430
CAS RN: 866151-27-1
M. Wt: 378.472
InChI Key: NRRXNQXMJUMVLK-UHFFFAOYSA-N
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Description

This compound contains a phthalazine group, which is a bicyclic compound consisting of two fused benzene and pyridazine rings. In this specific compound, the phthalazine ring is substituted with a 4-(tert-butyl)benzyl group and an ethyl acetate group .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the bicyclic phthalazine group. The tert-butyl group is a bulky group that could influence the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or other reactions typical for esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the bulky tert-butyl group and the polar ester group .

Scientific Research Applications

Organic Synthesis

The tert-butyl group in this compound can be used in various organic synthesis processes . For instance, it can be used in nitration of alkane, alkene, alkyne, and aromatic compounds, nitrosylation and sequential nitrosylation reactions . The tert-butyl group’s unique structural feature and wide application make it a prominent and great potential in organic synthesis .

Molecular and Crystal Structures

The compound has been studied for its molecular and crystal structures . The H-bond system in the crystals of compounds containing sterically hindered phenolic groups is analyzed . It is shown that a disproportion of proton-donor and proton-accepting groups in crystals may lead to the formation of an H-bond system in which hydroxyl and amino groups are not involved in hydrogen bonding .

Biological Activity

Quaternary ammonium salts, which can be derived from this compound, exhibit various types of biological activity: antibacterial, antiviral, antitumor, anticholinesterase, etc . The introduction of antioxidant phenolic moieties into the molecules of quaternary ammonium compounds can decrease the toxicity and increase the activity of these compounds .

Chemical Transformations

The tert-butyl group in this compound can be used in chemical transformations . Its relevance in Nature and its implication in biosynthetic and biodegradation pathways have been described .

Synthesis of New Compounds

The compound can be used in the synthesis of new benzyl-protected compounds . Improved yield and easy purification benefit this method .

Organocatalyst for Chemical Reactions

The compound can be used as a highly selective organocatalyst for 1,3-dipolar addition and Friedel-Crafts alkylation .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more context, it’s difficult to predict the exact mechanism .

Future Directions

The future directions for this compound would depend on its potential applications. It could be interesting to explore its potential uses in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-[3-[(4-tert-butylphenyl)methyl]-4-oxophthalazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-5-28-21(26)14-20-18-8-6-7-9-19(18)22(27)25(24-20)15-16-10-12-17(13-11-16)23(2,3)4/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRXNQXMJUMVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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